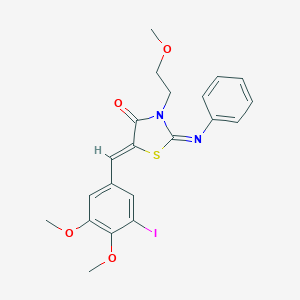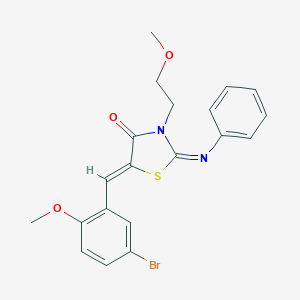![molecular formula C26H24N4O3S B306652 4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide, commonly known as Quinacrine, is a synthetic compound that has been used for various scientific research purposes. This compound has been found to have a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of Quinacrine is not fully understood. However, it has been proposed that Quinacrine exerts its biological activities by affecting the DNA and RNA synthesis in cells. Quinacrine has been shown to intercalate into the DNA and RNA strands, leading to the inhibition of nucleic acid synthesis. Moreover, Quinacrine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Quinacrine has been found to have various biochemical and physiological effects. Quinacrine has been shown to induce autophagy, a process by which cells break down and recycle their own components. Moreover, Quinacrine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, Quinacrine has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
実験室実験の利点と制限
One of the major advantages of Quinacrine is its wide range of biological activities, which makes it a versatile compound for scientific research. Moreover, Quinacrine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, Quinacrine has also been found to have some limitations for lab experiments. Quinacrine has been shown to have cytotoxic effects on non-cancerous cells at higher concentrations, which may limit its use in certain experiments. Additionally, Quinacrine has been found to have poor solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the scientific research of Quinacrine. One of the potential applications of Quinacrine is its use as an antiviral agent. Quinacrine has been shown to inhibit the replication of various viruses, including HIV, hepatitis C virus, and Zika virus. Moreover, Quinacrine has also been found to enhance the efficacy of certain antiviral drugs, such as interferon. Additionally, Quinacrine has been proposed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Quinacrine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, proteins that are involved in the pathogenesis of these diseases.
Conclusion
Quinacrine is a synthetic compound that has been widely used in scientific research for its various biological activities. Quinacrine has been found to have antimalarial, antitumor, and anti-inflammatory properties. The mechanism of action of Quinacrine involves the inhibition of nucleic acid synthesis and the activity of topoisomerase II. Quinacrine has been shown to have various biochemical and physiological effects, including the induction of autophagy and the inhibition of pro-inflammatory cytokines. Quinacrine has several advantages and limitations for lab experiments, and there are several future directions for its scientific research, including its potential use as an antiviral agent and a treatment for neurodegenerative diseases.
合成法
Quinacrine can be synthesized by reacting 8-quinoline sulfonyl chloride with 3-methylbenzaldehyde in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with 4-methyl-2-oxo-2H-chromene-8-sulfonamide in the presence of sodium acetate to obtain Quinacrine. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
Quinacrine has been widely used in scientific research for its various biological activities. One of the most significant applications of Quinacrine is its antimalarial activity. Quinacrine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. Moreover, Quinacrine has also been found to have antitumor activity against various cancer cell lines, including breast, ovarian, and lung cancer cells. Quinacrine has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
特性
分子式 |
C26H24N4O3S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
N-[(E)-(3-methylphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetamide |
InChI |
InChI=1S/C26H24N4O3S/c1-19-11-13-23(14-12-19)34(32,33)30(24-10-4-8-22-9-5-15-27-26(22)24)18-25(31)29-28-17-21-7-3-6-20(2)16-21/h3-17H,18H2,1-2H3,(H,29,31)/b28-17+ |
InChIキー |
IARJWVVUJDQVIA-OGLMXYFKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC(=C2)C)C3=CC=CC4=C3N=CC=C4 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=CC=C2)C)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC(=C2)C)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)
![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)


![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)

